BENGHE Foundational & Exploratory

Check Availability & Pricing

"Ethyl 3,4-Dihydroxybenzoate" spectroscopic
data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ethyl 3,4-Dihydroxybenzoate

Cat. No.: B1671104

A Comprehensive Spectroscopic Guide to Ethyl
3,4-Dihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Ethyl 3,4-
dihydroxybenzoate (CAS No. 3943-89-3), a compound of interest for its antioxidant, anti-
inflammatory, and potential therapeutic properties. This document compiles and presents its
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a
valuable resource for its identification, characterization, and application in research and
development.

Molecular Structure and Properties

Ethyl 3,4-dihydroxybenzoate, also known as ethyl protocatechuate, is an ethyl ester of 3,4-
dihydroxybenzoic acid.[1][2] Its structure features a catechol ring substituted with an ethyl ester

group.
Chemical Formula: CoH1004[3][4][5][6][7]
Molecular Weight: 182.17 g/mol [1][3][4][5][6][7]

Appearance: Pale yellow to beige crystalline powder.[2]
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Solubility: Soluble in methanol and ethanol, but insoluble in water.[2]

Spectroscopic Data

The following sections present a summary of the key spectroscopic data for Ethyl 3,4-
dihydroxybenzoate, organized for clarity and ease of comparison.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The H
and 13C NMR data provide detailed information about the hydrogen and carbon framework of
Ethyl 3,4-dihydroxybenzoate.

1H NMR Spectroscopic Data

Chemical Shift ()
ppm

Multiplicity Integration Assignment

Data not fully
available in search

results

Note: While search results indicate the availability of *H NMR spectra, specific peak
assignments, multiplicities, and coupling constants were not explicitly detailed. One source
mentions a spectrum was recorded at 400 MHz in DMSO-d6.[8]

13C NMR Spectroscopic Data

Chemical Shift (8) ppm Assighment

Data not fully available in search results

Note: Search results confirm the existence of 13C NMR data, with one spectrum noted as being
recorded in DMSO-d6, however, specific chemical shifts for each carbon atom were not
provided.[8]

IR spectroscopy provides information about the functional groups present in a molecule. The
key absorption bands for Ethyl 3,4-dihydroxybenzoate are summarized below.
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Key IR Absorption Bands

Wavenumber (cm~?) Description

3800-3300 O-H stretching (phenolic hydroxyl groups)
~1700 C=0 stretching (ester carbonyl group)
~1600, ~1500, ~1450 C=C stretching (aromatic ring)

~1250 C-O stretching (ester)

Note: The exact peak positions can vary depending on the sampling method (e.g., KBr pellet,
Nujol mull, or gas phase). The NIST WebBook provides spectra obtained as a solid (split mull)
and in the gas phase.[3][5][9]

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound, as well as to gain structural information from its fragmentation pattern.

Mass Spectrometry Data

miz Interpretation

182 Molecular ion [M]*

153 Loss of ethyl group (-CzHs)
137 Loss of ethoxy group (-OC2zHs)
109 Further fragmentation

Note: The data presented is based on electron ionization (El) mass spectrometry.[4] High-
resolution mass spectrometry (HRMS) would provide more precise mass measurements.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of spectroscopic data. The
following are generalized protocols based on the information available.

Sample Preparation for Analysis
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A general synthesis procedure for Ethyl 3,4-dihydroxybenzoate involves the esterification of
3,4-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst, such as
concentrated sulfuric acid. The reaction mixture is typically heated at reflux for several hours.[2]
The crude product can then be purified by recrystallization or column chromatography to yield a
sample suitable for spectroscopic analysis.

NMR Spectroscopy

 Instrumentation: A high-field NMR spectrometer, such as a Bruker 400 MHz or 500 MHz
instrument, is typically used.[8][10]

o Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated
solvent (e.g., DMSO-ds or CDCI3) in an NMR tube.

o Data Acquisition: *H and 3C NMR spectra are acquired using standard pulse sequences.
Important parameters to report include the solvent used, the spectrometer frequency, and the
temperature at which the data was collected.

Infrared (IR) Spectroscopy
 Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is commonly employed.
e Sample Preparation:

o KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide
(KBr) and pressed into a thin, transparent pellet.[1]

o Nujol Mull: The solid sample is ground with a few drops of Nujol (a mineral oil) to form a
paste, which is then pressed between two salt plates (e.g., NaCl or KBr).[3][5]

o Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly
on the ATR crystal.[1]

o Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~1.

Mass Spectrometry
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e Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such
as electron ionization (EI) or electrospray ionization (ESI), is used.[4][10] For high-resolution
data, a time-of-flight (TOF) or Orbitrap analyzer is common.

o Sample Introduction: The sample can be introduced directly into the ion source or via a
chromatographic system like gas chromatography (GC-MS) or liquid chromatography (LC-
MS).

o Data Acquisition: The mass spectrum is acquired over a specific mass-to-charge (m/z)
range. For tandem mass spectrometry (MS/MS), precursor ions are selected and fragmented
to provide further structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
characterization of a compound like Ethyl 3,4-dihydroxybenzoate.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of Ethyl
3,4-Dihydroxybenzoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. ["Ethyl 3,4-Dihydroxybenzoate" spectroscopic data
(NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1671104+#ethyl-3-4-dihydroxybenzoate-
spectroscopic-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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